5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
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Overview
Description
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry for their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-N-(2-oxo-3-phenylpropyl)-2-methylbenzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide
- 5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a sulfonamide group and a phenylpropyl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-7-8-14(17)10-16(12)22(20,21)18-11-15(19)9-13-5-3-2-4-6-13/h2-8,10,15,18-19H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICOUACWOQWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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